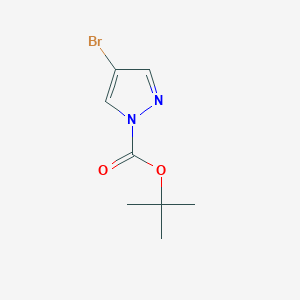

1-Boc-4-bromopyrazole

Description

Properties

IUPAC Name |

tert-butyl 4-bromopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEFCRDQVLIADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671975 | |

| Record name | tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-23-0 | |

| Record name | tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-bromopyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 1-Boc-4-bromopyrazole for Advanced Chemical R&D

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug development, the pyrazole motif is a privileged scaffold, appearing in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics. Within the arsenal of pyrazole-based building blocks, 1-Boc-4-bromopyrazole (CAS 1150271-23-0) has emerged as a particularly strategic and versatile intermediate.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic applications, offering field-proven insights into its handling and reactivity. The strategic placement of the bromine atom at the 4-position and the tert-butyloxycarbonyl (Boc) protecting group at the N1 position creates a stable, yet highly adaptable, synthon. The Boc group not only prevents unwanted side reactions at the pyrazole nitrogen but also modulates the electronic character of the ring, setting the stage for precise, high-yield transformations critical for the construction of complex molecular architectures.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically supplied as a stable, white to off-white solid, facilitating ease of handling and weighing under standard laboratory conditions.[1]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this reagent.

| Property | Value | Source(s) |

| CAS Number | 1150271-23-0 | [2][3] |

| Alternate Names | tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate | [3] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [3] |

| Molecular Weight | 247.09 g/mol | [3] |

| Appearance | White to brown powder or solid | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 288.7 ± 32.0 °C (Predicted) | [1] |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, DMSO, Methanol). Slightly soluble in water. | [4] |

| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1][5] |

Predicted Spectroscopic Characteristics

While vendor-specific Certificates of Analysis should always be consulted for lot-specific data[5][6], the following table outlines the expected NMR characteristics based on the molecule's structure. These predictions are critical for in-process reaction monitoring and final product verification.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~8.1 | Singlet | 1H | H₅ (pyrazole ring proton) |

| ~7.8 | Singlet | 1H | H₃ (pyrazole ring proton) | |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ (Boc group) | |

| ¹³C NMR | ~148 | Singlet | - | C=O (Boc carbonyl) |

| ~142 | Singlet | - | C₅ (pyrazole ring carbon) | |

| ~130 | Singlet | - | C₃ (pyrazole ring carbon) | |

| ~95 | Singlet | - | C₄-Br (pyrazole ring carbon) | |

| ~85 | Singlet | - | -C (CH₃)₃ (Boc quaternary carbon) | |

| ~28 | Singlet | - | -C(CH₃ )₃ (Boc methyl carbons) |

Section 2: Synthesis and The Strategic Role of the Boc Group

The utility of this compound begins with its synthesis. A common and effective route involves two key stages: the bromination of the parent pyrazole and the subsequent protection of the ring nitrogen.

Caption: Synthetic pathway to this compound.

Expertise in Action: Why the Boc Group is Critical

The installation of the tert-butyloxycarbonyl (Boc) group is not merely a protective measure; it is a strategic decision that profoundly influences the compound's utility in multi-step synthesis.

-

Preventing N-Arylation: In palladium-catalyzed cross-coupling reactions, an unprotected pyrazole NH can compete with the desired amine or boronic acid coupling partners, leading to complex product mixtures. The bulky Boc group completely prevents this side reaction.[7]

-

Modulating Reactivity: The electron-withdrawing nature of the Boc-carbamate modifies the electron density of the pyrazole ring, which can influence the kinetics of subsequent coupling reactions.

-

Enabling Orthogonal Deprotection: The Boc group is famously labile under acidic conditions (e.g., TFA in DCM). This allows for its selective removal without disturbing other protecting groups or functionalities in the molecule, a cornerstone of modern synthetic strategy.[8]

-

Improving Solubility: The lipophilic tert-butyl group often enhances the solubility of the pyrazole core in common organic solvents used for synthesis and chromatography.

Section 3: Key Transformations & Validated Protocols

The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its C4-bromo position is primed for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[9][10] The reaction couples an organoboron species (like a boronic acid) with an organic halide.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a self-validating system adapted from established methodologies for halo-pyrazoles and represents a robust starting point for optimization.[11][12]

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Through the septum, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.), followed by a degassed solvent system, typically a mixture like 1,4-Dioxane and Water (e.g., 4:1 v/v).

-

Reaction Execution: Place the vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (2-16 hours). Reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl pyrazoles, the Buchwald-Hartwig amination is the premier method.[13][14] It allows for the coupling of an aryl halide with a primary or secondary amine, a transformation that is otherwise challenging.[13] This reaction typically requires more specialized, sterically hindered phosphine ligands to achieve high efficiency.[1]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a modern, highly active pre-catalyst system, reflecting best practices for coupling heteroaryl halides.[1][15]

-

Vessel Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried reaction vial with this compound (1.0 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 0.02 equiv.).

-

Expert Insight: Using a pre-catalyst (like a G2 or G3 palladacycle) is highly recommended. These are air-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.

-

-

Reagent Addition: Add the amine coupling partner (1.2 equiv.) and a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Inerting and Sealing: Securely seal the vial with a Teflon-lined cap. If not working in a glovebox, ensure the inert atmosphere is maintained throughout the addition process.

-

Reaction Execution: Place the vial in a preheated heating block (typically 90-110 °C) and stir. Monitor the reaction's progress by LC-MS. These reactions are often complete within 1-4 hours.

-

Work-up and Purification: After cooling, carefully quench the reaction by pouring it over a silica gel plug and eluting with ethyl acetate. Concentrate the filtrate and purify the crude material via flash column chromatography.

Section 4: Safety, Handling, and Storage

Proper handling ensures both user safety and reagent integrity. This compound is classified as acutely toxic if swallowed.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P264, P270, P301+P312, P501 | |

| Personal Protective Equipment (PPE) | Standard laboratory gloves, safety glasses/goggles, lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder. |

Storage Recommendations: To ensure long-term stability and purity, store this compound in its original, tightly sealed container in a cool, dry, and dark location, away from strong oxidizing agents.[1][5]

Section 5: Application Workflow in Drug Discovery

The true power of this compound is realized in synthetic campaigns where multiple, distinct functionalities must be installed sequentially. The workflow below illustrates a hypothetical, yet representative, strategy for building a complex, drug-like molecule.

Caption: A strategic workflow using this compound.

This sequence demonstrates the core logic:

-

Utilize the C4-Bromo Handle: The first transformation is a robust cross-coupling at the C4 position, leveraging the pre-installed bromine.

-

Expose the N1 Position: The Boc group is then selectively removed, revealing the N-H for further functionalization.

-

Functionalize the N1 Position: The newly available nitrogen can be alkylated, acylated, or arylated, providing a second vector for molecular diversification.

This orthogonal approach—addressing the C4 and N1 positions in separate, controlled steps—is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies, a critical phase in drug discovery.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a meticulously designed building block that offers synthetic chemists precision, control, and versatility. Its stability, predictable reactivity in cornerstone cross-coupling reactions, and the strategic advantage conferred by the acid-labile Boc group make it an invaluable asset for the synthesis of complex pyrazole-containing targets. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of this reagent to accelerate their discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. scbt.com [scbt.com]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. Tert-Butyl 4-Bromo-1H-pyrazole-1-carboxylate,1150271-23-0-Amadis Chemical [amadischem.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-Boc-4-bromopyrazole: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Boc-4-bromopyrazole, a versatile building block in contemporary organic synthesis, particularly within the realm of pharmaceutical research and development. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, outline its spectral characteristics for robust identification, and explore its application in cornerstone cross-coupling reactions, complete with actionable experimental procedures.

Section 1: Core Molecular Attributes of this compound

This compound, also known as tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, is a stable, crystalline solid at room temperature. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a dual purpose: it modulates the electronic properties of the heterocyclic ring and prevents unwanted side reactions at the N-H position, thereby enabling regioselective functionalization at the C4-position.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 247.09 g/mol | [1] |

| CAS Number | 1150271-23-0 | [1] |

| Appearance | White to cream crystalline solid | |

| Melting Point | 48-52 °C |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acylation of 4-bromo-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally high-yielding and straightforward to perform.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification by recrystallization from n-hexane affords this compound as white crystals. A typical yield for this procedure is approximately 80%.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following spectral data are characteristic of the compound.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.54 (d, J = 0.6 Hz, 1H, Ar-H), 7.94 (d, J = 0.6 Hz, 1H, Ar-H), 1.57 (s, 9H, 3×CH₃).

¹³C NMR Spectroscopy

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight.

-

HRMS (ES): Calculated for [M+Na]⁺ C₈H₁₁BrN₂NaO₂: 268.9896; found 268.9896.

Section 4: Applications in Cross-Coupling Reactions

The bromine atom at the C4-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the C4-position of the pyrazole ring.

Reaction Workflow: Suzuki-Miyaura Coupling

References

Synthesis of 1-Boc-4-bromopyrazole from pyrazole

An In-Depth Technical Guide for the Synthesis of 1-Boc-4-bromopyrazole from Pyrazole

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a critical building block in modern drug discovery and development. Pyrazole derivatives are integral to a wide range of therapeutic agents, and this intermediate offers a versatile scaffold for constructing complex molecular architectures.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide actionable insights for process optimization and troubleshooting. We will detail a reliable two-step synthetic pathway commencing from pyrazole, involving a regioselective N-protection followed by a targeted C4-bromination. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields for researchers, scientists, and professionals in pharmaceutical development.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders.[1] The strategic value of this compound (CAS 1150271-23-0) lies in its dual functionality.[2] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrazole nitrogen, which can be readily removed under acidic conditions.[3][4] More importantly, the bromine atom at the C4 position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce molecular diversity.[5][6] This guide presents a validated, efficient synthesis to empower researchers with a reliable supply of this essential intermediate.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound from pyrazole is optimally executed in a two-step sequence. This approach ensures high regioselectivity and yield, which a one-pot approach might compromise.

Overall Synthetic Workflow

Caption: Fig. 1: Two-step synthesis workflow.

Step 1: N-Boc Protection of Pyrazole

The initial step involves the protection of one of the pyrazole's nitrogen atoms with a Boc group. This is critical for two reasons: it prevents N-bromination and deactivates the ring slightly, which helps control the subsequent electrophilic substitution.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of a pyrazole nitrogen atom on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine (TEA), is employed to deprotonate the pyrazole, enhancing its nucleophilicity and neutralizing the resulting acidic byproduct. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.[3]

Step 2: Regioselective Bromination of 1-Boc-pyrazole

With the nitrogen protected, the pyrazole ring can undergo electrophilic aromatic substitution. The key to this synthesis is achieving high regioselectivity for the C4 position.

Mechanism & Rationale: Molecular orbital calculations and experimental evidence confirm that the C4 position of the pyrazole ring is the most electron-rich and thus most susceptible to electrophilic attack.[7][8] The Boc group at N1 further reinforces this preference. N-bromosuccinimide (NBS) serves as an effective electrophilic bromine ("Br⁺") source. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at reduced temperatures (0 °C) to moderate the reactivity and prevent the formation of undesired byproducts.[3] The succinimide anion generated attacks the proton at the C4 position in the sigma complex, restoring aromaticity and yielding the final product.

Reaction Mechanism Overview

Caption: Fig. 2: C4-Bromination mechanism.

Experimental Protocols & Data

This section provides a detailed, step-by-step protocol that has been validated for reliability and yield.

Bill of Materials & Reagent Data

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| Pyrazole | C₃H₄N₂ | 68.08 | - | 50.0 | 3.40 g |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | - | 52.5 (1.05 eq) | 11.46 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 g/mL | 52.5 (1.05 eq) | 7.3 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | 150 mL |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | 55.0 (1.1 eq) | 9.79 g |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | - | 100 mL |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Boc-pyrazole

-

Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Suspend pyrazole (3.40 g, 50.0 mmol) in dichloromethane (150 mL).

-

Base Addition: Add triethylamine (7.3 mL, 52.5 mmol) to the suspension.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (11.46 g, 52.5 mmol) in a small amount of DCM to the stirring mixture at room temperature.

-

Reaction: Stir the reaction mixture at ambient temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed (Eluent: Ethyl Acetate/Hexane 3:7).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and saturated brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-Boc-pyrazole is a colorless oil that can be used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, dissolve the crude 1-Boc-pyrazole from the previous step in dimethylformamide (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

NBS Addition: Add N-bromosuccinimide (9.79 g, 55.0 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.[3]

-

Reaction: Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete. Then, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[3]

-

Monitoring: Monitor the reaction by TLC until the 1-Boc-pyrazole spot has disappeared (Eluent: Ethyl Acetate/Hexane 2:8).

-

Work-up: Pour the reaction mixture into a separatory funnel containing water (200 mL) and diethyl ether (150 mL). Separate the layers. Extract the aqueous layer with additional diethyl ether (2 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).[3]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

-

Purification: The resulting crude product is typically an oily residue. Triturate the residue with cold light petroleum ether (or hexane) until a solid forms. Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield this compound as a white to off-white solid.[3]

Expected Results

| Parameter | Expected Outcome |

| Appearance | White to off-white solid |

| Yield | 75-85% over two steps |

| Melting Point | 48-52 °C |

| ¹H NMR (CDCl₃) | δ ~8.0 (s, 1H), ~7.6 (s, 1H), 1.6 (s, 9H) ppm |

| Molecular Formula | C₈H₁₁BrN₂O₂[2] |

| Molecular Weight | 247.09 g/mol [2] |

Process Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step 1 | Incomplete reaction; Insufficient base. | Ensure complete dissolution of (Boc)₂O before addition. Check the quality of TEA and ensure 1.05 equivalents are used. Extend reaction time if necessary. |

| Formation of Di-bromo Species | Over-addition of NBS; Elevated reaction temperature. | Add NBS in small portions at 0 °C to control the exotherm. Do not exceed 1.1 equivalents of NBS. |

| Incomplete Bromination (Step 2) | Inactive NBS. | Use freshly opened or properly stored NBS. You can test NBS activity by adding a small amount to an acidic KI solution; a dark brown color indicates active bromine. |

| Product is an Oil, Not a Solid | Residual solvent (DMF, DCM); Impurities. | Ensure complete removal of solvents on the rotary evaporator. If trituration fails, purify via column chromatography on silica gel using an ethyl acetate/hexane gradient. |

Safety & Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyrazole: Toxic and harmful if swallowed.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and sensitizer. Handle with care.[3]

-

Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye irritation.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Reacts with moisture. Store in a cool, dry place.[3]

-

Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The two-step synthesis of this compound from pyrazole via N-protection and subsequent C4-bromination is a robust and highly regioselective method. By understanding the mechanistic principles behind each step and adhering to the detailed protocol, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the necessary framework for successful synthesis, troubleshooting, and safe handling, empowering chemists in the pharmaceutical industry to accelerate their discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

Physical properties of 1-Boc-4-bromopyrazole melting point

An In-Depth Technical Guide to the Physical Properties of 1-Boc-4-bromopyrazole, with a Core Focus on Melting Point

For research scientists and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. These properties govern a compound's behavior, from its reactivity in a synthesis protocol to its ultimate suitability as a scaffold for a therapeutic agent. This compound (tert-butyl 4-bromo-1H-pyrazole-1-carboxylate) is a key heterocyclic building block, valued for its protected pyrazole core which is a common motif in many biologically active molecules.[1]

This technical guide provides an in-depth analysis of the physical properties of this compound, with a specialized focus on its melting point—a critical parameter for assessing purity, confirming identity, and ensuring consistency in research and manufacturing environments.

Physicochemical Characteristics of this compound

This compound is a solid at room temperature. Its core physical and chemical properties are essential for its handling, storage, and application in synthetic chemistry. These foundational data points are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1150271-23-0 | [2] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 247.09 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 48-52 °C |

The Critical Role of Melting Point in Pharmaceutical R&D

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3][4] Far from being a simple physical constant, it is a powerful diagnostic tool in a laboratory setting for several reasons:

-

Indicator of Purity: A pure crystalline solid will typically melt over a very narrow temperature range, often 0.5-1.0 °C.[5] The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[6] Therefore, a sharp melting range for this compound within the expected values is a strong indicator of high purity.

-

Compound Identification and Confirmation: Every pure compound has a characteristic melting point.[6] In a drug development pipeline, where numerous novel compounds are synthesized, melting point determination serves as a rapid and cost-effective method to help verify the identity of a synthesized material by comparing the measured value to a known reference or literature value.[7]

-

Influence on Bioavailability: For drug development professionals, physical properties like melting point have downstream implications. The melting point is related to a molecule's crystal lattice energy, which in turn influences its solubility.[8] This relationship can be a guiding principle in early drug discovery for predicting the absorption potential of poorly soluble drug candidates.[8][9]

Experimental Protocol for Accurate Melting Point Determination

The following protocol describes a self-validating system for the precise determination of the melting point of this compound using a standard digital melting point apparatus. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Methodology

-

Sample Preparation:

-

Step 1a: Place a small amount of crystalline this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.

-

Rationale: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Step 1b: Take a thin-walled capillary tube sealed at one end. Press the open end into the powdered sample. A small amount of solid will enter the tube.

-

Step 1c: Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[10] The goal is to obtain a packed column of solid approximately 1-2 mm in height.[11]

-

Rationale: An appropriate sample height is crucial. Too much sample will cause a broad melting range due to uneven heat transfer, while too little will be difficult to observe.

-

-

-

Initial (Rapid) Determination:

-

Step 2a: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Step 2b: Set a rapid heating rate (e.g., 10-20 °C per minute).

-

Step 2c: Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Rationale: This initial, rapid measurement saves time by quickly identifying the approximate melting range, allowing the subsequent, more accurate determination to be performed more efficiently.

-

-

-

Accurate (Slow) Determination:

-

Step 3a: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in Step 2c. Use a fresh, new capillary with a new sample of this compound.

-

Rationale: Re-solidified samples may not exhibit the same melting behavior due to potential decomposition or changes in crystalline form. A fresh sample is mandatory for an accurate reading.[3]

-

-

Step 3b: Place the new capillary into the apparatus. Heat rapidly until the temperature is about 15-20 °C below the expected melting point.

-

Step 3c: Reduce the heating rate to 1-2 °C per minute.[10]

-

Rationale: A slow heating rate is the most critical factor for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise observation of the melting transition.

-

-

Step 3d: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal of solid melts into a clear liquid (T₂).

-

Step 3e: The melting point is reported as the range from T₁ to T₂. For this compound of high purity, this range should be narrow and fall within the literature value of 48-52 °C.

-

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a fundamental physical property with significant implications for its use in research and drug development. An experimentally determined melting range of 48-52 °C, with a narrow span of 1-2 °C, provides strong evidence of the material's identity and high purity. Adherence to a meticulous experimental protocol, particularly controlling the rate of heating, is essential for obtaining data that is both accurate and reliable. For any scientist working with this important intermediate, the melting point serves as an indispensable first-line tool for quality assessment and control.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. youtube.com [youtube.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. byjus.com [byjus.com]

A Researcher's Guide to Sourcing 1-Boc-4-bromopyrazole: From Supplier Qualification to In-House Verification

Abstract

1-Boc-4-bromopyrazole (CAS No. 1150271-23-0) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its utility in constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics, makes the selection of a high-quality, reliable commercial source a critical first step in any research or development campaign. This guide provides an in-depth framework for researchers, chemists, and procurement specialists to navigate the supplier landscape for this reagent. It moves beyond a simple vendor list to establish a comprehensive methodology for supplier evaluation, quality assessment, and in-house verification, ensuring the integrity and reproducibility of your scientific outcomes.

Introduction: The Strategic Importance of this compound

The pyrazole scaffold is a privileged structure in pharmacology, known for its ability to form key hydrogen bond interactions within biological targets. The strategic placement of a bromine atom at the 4-position provides a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen modulates the nucleophilicity of the ring system and can be readily removed under acidic conditions or other selective methods, offering synthetic flexibility.[2][3][4]

Given its role as a foundational precursor, the purity and consistency of this compound are paramount. Impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the yield and integrity of the final active pharmaceutical ingredient (API). Therefore, a rigorous approach to sourcing is not merely a logistical exercise but a fundamental component of good science.

Core Directive for Supplier Selection: A Multi-Factor Authentication Process

Choosing a supplier should be a data-driven process. While price and availability are important, they should be weighed against critical quality and service metrics. The following workflow provides a logical framework for qualifying a potential supplier.

Caption: Workflow for qualifying a commercial supplier of this compound.

The Certificate of Analysis (CoA): Your Primary Data Source

The CoA is the most critical document for initial assessment.[5] Do not rely solely on the purity percentage listed on the product webpage; always request a lot-specific CoA.

Key Parameters to Scrutinize on a CoA:

-

Assay/Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is a common standard for such building blocks.[6]

-

Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure of tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate.

-

Appearance: Should be listed as a white to off-white solid.[6]

-

Melting Point: A narrow melting point range (e.g., 48-52 °C) is indicative of high purity.[6][7]

-

Residual Solvents: While not always listed for building blocks, their presence can be critical. If your synthesis is sensitive to certain solvents, this may be a key point of inquiry with the supplier's technical service.

Supplier Reputation and Scale

Established suppliers with a long history in the life science and pharmaceutical sectors often have more robust quality management systems.[8] Consider their ability to supply consistent material from milligram-scale for initial screening to kilogram-scale for development campaigns.

| Supplier Example | Typical Purity | Available Scales | Documentation |

| Sigma-Aldrich (Merck) | ≥97%[6] | Grams to Bulk | Detailed CoA, SDS available online[9] |

| TCI America | >98% (GC) | Grams to Kilograms | CoA, SDS, NMR charts often available |

| Ambeed | High-quality | Grams to Bulk | Comprehensive analytical data (NMR, HPLC, LC-MS) available[10] |

| BLDpharm | High-quality | Grams to Bulk | CoA inquiry available[11] |

| Combi-Blocks | ≥97% | Grams to Kilograms | CoA, Analytical data available |

Disclaimer: This table is for illustrative purposes. Researchers should always obtain lot-specific data directly from the supplier before purchase.

In-House Quality Control: The Principle of "Trust, but Verify"

Upon receiving a new batch of this compound, especially from a new supplier or for a critical project, independent verification is a crucial step in maintaining rigorous scientific standards.[12][13] This ensures the material conforms to the specifications listed on the CoA and is suitable for its intended use.

Recommended QC Protocol

-

Visual Inspection: Confirm the material's appearance (color, form) matches the supplier's description.

-

Melting Point: Use a calibrated melting point apparatus. A significant deviation or a broad melting range compared to the CoA suggests impurities.

-

¹H NMR Spectroscopy: This is the most powerful and straightforward technique for identity confirmation and purity assessment.

-

Objective: To confirm the chemical structure and identify any organic impurities.

-

Procedure:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard proton NMR spectrum.

-

Expected Chemical Shifts (CDCl₃, approximate):

-

~8.0 ppm (singlet, 1H, pyrazole-H)

-

~7.6 ppm (singlet, 1H, pyrazole-H)

-

~1.6 ppm (singlet, 9H, Boc -C(CH₃)₃)

-

-

Integrate the peaks. The ratio should be 1:1:9. Look for any unexpected signals that might indicate residual solvents or organic impurities.

-

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Objective: To confirm the molecular weight and assess purity by a secondary method.

-

Procedure:

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject onto an appropriate HPLC column (e.g., C18) with a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the eluent with both a UV detector and a mass spectrometer.

-

Expected Result: A major peak in the chromatogram with a corresponding mass of [M+H]⁺ at m/z 247.0/249.0 (due to bromine isotopes) or [M+Na]⁺ at m/z 269.0/271.0. The purity can be estimated from the peak area percentage in the UV chromatogram.

-

-

Caption: In-house QC workflow for incoming this compound.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of the reagent over time.

-

Safety: this compound is classified as an acute oral toxicant (Category 4) and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][9] Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[7] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.

-

Stability: The Boc group on pyrazoles can be labile under certain basic or strongly nucleophilic conditions, although it is generally stable to many synthetic transformations.[3][14] Avoid prolonged exposure to strong acids or bases during storage.

Conclusion

Sourcing high-purity this compound is a critical control point in any synthetic chemistry program. By moving beyond simple cost analysis to a comprehensive evaluation of supplier documentation, reputation, and, most importantly, in-house analytical verification, researchers can mitigate risks associated with reagent quality. This diligent approach ensures the reliability of starting materials, leading to more reproducible experiments, cleaner reaction profiles, and ultimately, a higher probability of project success.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]

- 5. Chemie Brunschwig | Download Certificates of Analysis from different… [chemie-brunschwig.ch]

- 6. 1-Boc-4-溴吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]

- 9. 1-Boc-4-溴吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1150271-23-0 | this compound | Bromides | Ambeed.com [ambeed.com]

- 11. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 12. reagent.co.uk [reagent.co.uk]

- 13. gmpsop.com [gmpsop.com]

- 14. researchgate.net [researchgate.net]

Safety and handling of 1-Boc-4-bromopyrazole

An In-Depth Technical Guide to the Safe Handling and Application of 1-Boc-4-bromopyrazole

Introduction

This compound, systematically named tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole core, a common motif in pharmacologically active compounds, functionalized with a bromine atom that serves as a versatile handle for cross-coupling reactions. The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, which allows for controlled reactivity and can be selectively removed under specific conditions.

This guide is designed for researchers, chemists, and drug development professionals. It serves as a comprehensive technical resource, moving beyond a simple recitation of safety data to provide a deeper understanding of the causality behind recommended handling protocols, emergency procedures, and synthetic applications. The core philosophy of this document is that true laboratory safety is achieved not just by following rules, but by understanding the principles that underpin them.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in ensuring its safe and effective use. This compound is a solid at room temperature, a characteristic that requires specific handling techniques to mitigate the risks associated with dust inhalation.

| Property | Value | Reference |

| CAS Number | 1150271-23-0 | [1] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 247.09 g/mol | [1] |

| Appearance | Solid, White to cream crystalline powder | [2][3] |

| Storage Temperature | Room temperature, keep in a dry and dark place | [4] |

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling. The primary risks are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.

| GHS Classification | Data |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4) Skin Corrosion/Irritation (Category 2)[5] Serious Eye Damage/Eye Irritation (Category 2)[5] Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[5][6] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280[5][6] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312[5][6][7] Storage: P403+P233, P405[5][7] Disposal: P501[7] |

Expert Analysis of Hazards:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant health effects. This underscores the critical importance of strict hygiene measures, such as prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[8]

-

H315 & H319 (Skin and Eye Irritation): As a solid powder, the compound can cause mechanical and chemical irritation upon contact. The fine particles can abrade the skin or cornea, while the chemical nature of the molecule can elicit an inflammatory response. This necessitates the use of appropriate gloves and eye protection to prevent direct contact.[5][6]

-

H335 (May cause respiratory irritation): The primary exposure risk during the handling of solid this compound is the inhalation of airborne dust particles. These particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. This hazard is the principal driver for the mandatory use of engineering controls like a chemical fume hood.[5][6]

Section 3: Core Safety and Handling Protocols

A multi-layered approach to safety, often described as the "Hierarchy of Controls," is the most effective strategy for mitigating risks. This hierarchy prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The most critical engineering control for handling this compound is a properly functioning chemical fume hood .[9]

-

Causality: A fume hood creates a negative pressure environment that draws airborne dust particles away from the operator's breathing zone, directly mitigating the respiratory irritation hazard (H335). It provides a contained space to handle the chemical, reducing the risk of contaminating the wider laboratory environment.[9] Always handle the solid compound well within the hood, at least 6 inches from the sash.

Personal Protective Equipment (PPE): The Final Barrier

PPE should never be the primary means of protection but is essential as the final barrier between the researcher and the chemical.[10]

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required.[3][6][11] They provide superior protection against airborne dust compared to standard safety glasses.[11]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves such as nitrile rubber.[2][3] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination.[11]

-

-

Respiratory Protection: In situations where engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) may be necessary.[13]

Hygiene and Handling Practices

-

Avoid direct contact with the substance.[14]

-

Wash hands and face thoroughly after handling.[15]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][16]

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[7][14] Keep the container tightly closed to prevent moisture absorption and contamination.[2][7] Some suppliers also recommend protection from light.[14]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2][7]

-

Causality: Strong oxidizers can react exothermically with organic materials, potentially leading to a fire or explosion. This incompatibility is a key consideration for segregation in chemical storage cabinets.

-

-

Stability: The compound is stable under recommended storage conditions.[2] Avoid excess heat and the formation of dust, which can create a combustible mixture in the air under certain conditions.[7]

Section 5: Emergency Procedures

A prepared response is essential for mitigating harm in the event of an accident.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][3][17] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [15][16][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][15][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3][15] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[14][15][16]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][14]

-

Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[12][15][16]

Accidental Release (Spill) Procedures

A calm and methodical response to a spill is critical to prevent further exposure and contamination.

Caption: Step-by-step workflow for a solid chemical spill.

-

Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[12][14]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[12][14]

-

Clean-up: Gently sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid actions that generate dust.[2][12] Clean the spill area thoroughly once the solid has been removed.

Section 6: Application in Synthetic Chemistry

This compound is a valuable intermediate, primarily used in reactions that build molecular complexity, such as palladium-catalyzed cross-coupling reactions.

Representative Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical reaction to form a C-C bond at the 4-position of the pyrazole ring.

Caption: Experimental workflow for a Suzuki-Miyaura reaction.

Methodology:

-

To a reaction vessel, add:

-

This compound (1.0 eq.)

-

Aryl or heteroaryl boronic acid (1.1-1.5 eq.)

-

A suitable base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)

-

A solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired coupled product.

Representative Protocol 2: N-Boc Deprotection

The Boc group is reliably cleaved under acidic conditions to reveal the free N-H of the pyrazole.[18]

Methodology:

-

Dissolve the 1-Boc-4-substituted-pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Common choices include:

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting product is often an HCl or TFA salt. It can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive work-up or by using a basic resin.

Section 7: Waste Disposal

All waste materials containing this compound, including empty containers and contaminated absorbents from spills, must be treated as hazardous chemical waste.[2][7]

-

Procedure: Collect waste in a clearly labeled, sealed container.[14]

-

Compliance: Dispose of the waste in accordance with all applicable local, state, and federal environmental regulations. Do not dispose of it down the drain.[3][20]

References

- 1. scbt.com [scbt.com]

- 2. fishersci.ca [fishersci.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1150271-23-0|tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. pppmag.com [pppmag.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-4-bromopyrazole

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the validity of biological assays. 1-Boc-4-bromopyrazole, a key building block in the synthesis of diverse bioactive molecules, is no exception. Its stability profile directly impacts reaction outcomes, impurity profiles, and ultimately, the quality of the final compounds. This guide provides a comprehensive overview of the chemical stability of this compound, recommended storage conditions, and a framework for establishing a robust, self-validating stability assessment program in your laboratory.

Understanding the Chemical Nature of this compound

This compound, with the chemical name tert-butyl 4-bromo-1H-pyrazole-1-carboxylate, is a solid at room temperature with a melting point in the range of 48-52 °C.[1] Its structure incorporates two key features that dictate its stability: the N-Boc (tert-butyloxycarbonyl) protecting group and the bromo-substituted pyrazole ring.

The N-Boc group is a widely used amine protecting group, prized for its general stability towards nucleophiles and basic conditions.[2] However, it is notoriously labile to acidic conditions and can be cleaved at elevated temperatures.[3][4] The brominated pyrazole core, while relatively stable, can be susceptible to photolytic degradation and potentially to certain oxidative and reductive conditions. Understanding the interplay of these structural elements is crucial for predicting and preventing degradation.

Key Factors Influencing the Stability of this compound

The stability of this compound is not absolute and is influenced by several environmental factors. Exposure to elevated temperatures, moisture, light, and reactive chemicals can lead to degradation, compromising the purity and integrity of the material.

Thermal Stability

The primary thermal degradation pathway for this compound is the cleavage of the N-Boc group to yield 4-bromopyrazole, isobutylene, and carbon dioxide.[4] This thermolytic deprotection can occur without a catalyst at elevated temperatures.[4] While significant degradation is generally observed at temperatures above 150 °C, prolonged exposure to more moderate heat (e.g., >40 °C) can initiate slow degradation, especially if other contributing factors like moisture are present.[3][5][6]

Hydrolytic Stability

This compound exhibits good stability under neutral and basic aqueous conditions. The Boc group is generally resistant to base-catalyzed hydrolysis.[7] However, in the presence of strong acids, the Boc group is readily cleaved. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene.[8] Therefore, exposure to acidic environments, even acidic vapors in the storage atmosphere, should be strictly avoided.

Photostability

Oxidative and Reductive Stability

The pyrazole ring is generally considered to be relatively stable to oxidation. However, strong oxidizing agents could potentially lead to the formation of N-oxides or other degradation products.[9] The stability of the Boc group to oxidation is generally good.

Regarding reductive stability, certain reagents may pose a risk. For instance, selective deprotection of N-Boc-pyrazoles has been reported using sodium borohydride (NaBH₄) in ethanol, suggesting a potential incompatibility with this common reducing agent under these specific conditions.[10]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, stringent storage and handling procedures are essential. These protocols are designed to mitigate the risks of thermal, hydrolytic, and photolytic degradation.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of thermal degradation of the Boc group and other potential decomposition pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[11] |

| Light | Amber or Opaque Container | Protects the compound from light exposure to prevent potential photodegradation of the bromo-pyrazole moiety.[12] |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis of the Boc group and minimizes water-catalyzed degradation pathways. |

For long-term storage, it is advisable to aliquot the material into smaller quantities to minimize the frequency of opening the main container, thereby reducing exposure to atmospheric conditions.

Safe Handling Practices

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). This is particularly important when dispensing the material for use.

-

Dry Glassware and Solvents: Ensure all glassware and solvents used with the compound are thoroughly dried to prevent the introduction of moisture.

-

Avoid Contamination: Use clean spatulas and equipment to avoid cross-contamination with acidic or other reactive substances.

-

Prompt Use: After dispensing, promptly reseal the container and return it to the recommended storage conditions.

A Self-Validating System for Stability Assessment: A Forced Degradation Study Protocol

To proactively understand the stability profile of this compound and to establish a "self-validating" quality control system, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and develop a stability-indicating analytical method.[13]

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60 °C and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at 60 °C and analyze at the same time points as the acid hydrolysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide at room temperature. Analyze at appropriate time intervals.

-

Thermal Degradation:

-

Solution: Heat an aliquot of the stock solution at 80 °C.

-

Solid State: Place a sample of the solid compound in an oven at 80 °C.

-

Analyze samples at regular intervals.

-

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

Development of a Stability-Indicating Analytical Method

A crucial component of the stability assessment is a validated analytical method that can separate the intact this compound from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Table 1: Example HPLC Method Parameters for Stability Assessment

| Parameter | Suggested Condition |

| Column | C18, 2.6 µm, 150 mm x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (or determined by UV scan) |

| Injection Volume | 5 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness. The peak purity of the this compound peak in the stressed samples should be assessed using a photodiode array (PDA) detector or mass spectrometry (MS) to ensure no co-eluting degradants.

Caption: Logic of a stability-indicating analytical method.

Long-Term Stability and Retest Period

While forced degradation studies provide valuable insights into potential degradation pathways, long-term stability studies under the recommended storage conditions are necessary to establish a reliable retest period or shelf life.[5][6][8] For reagents without a manufacturer-provided expiration date, it is a good laboratory practice to establish an internal retest schedule.[8] A common approach is to re-evaluate the purity of the material (e.g., by HPLC) on an annual basis. If the purity remains within the acceptable specifications, the retest date can be extended.

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its inherent chemical liabilities—namely the acid and thermal sensitivity of the N-Boc group and the potential photosensitivity of the bromopyrazole core—and implementing rigorous storage and handling protocols, its integrity can be preserved. Furthermore, the adoption of a proactive stability assessment program, including forced degradation studies and the development of a stability-indicating analytical method, empowers researchers to ensure the quality and reliability of this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. npra.gov.my [npra.gov.my]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage | Semantic Scholar [semanticscholar.org]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. scbt.com [scbt.com]

- 11. cipac.org [cipac.org]

- 12. A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Pyrazole Scaffold and the Strategic Importance of 1-Boc-4-bromopyrazole

An In-depth Technical Guide to the Synthetic Applications of 1-Boc-4-bromopyrazole

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds are found in a wide array of pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer and antiviral.[1][3][4] The successful development of these complex molecules hinges on the availability of versatile and strategically functionalized building blocks.

Among these, This compound (tert-butyl 4-bromo-1H-pyrazole-1-carboxylate) has emerged as a particularly valuable intermediate for synthetic chemists. Its structure is ingeniously designed for controlled, sequential functionalization. The bromine atom at the C-4 position serves as a highly effective synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[5][6] Concurrently, the tert-butyloxycarbonyl (Boc) group at the N-1 position acts as a robust protecting group. It modulates the electronic properties of the pyrazole ring, prevents unwanted side reactions at the nitrogen, and enhances solubility in common organic solvents, thereby facilitating purification and handling. This guide provides a technical overview of the primary synthetic uses of this compound, focusing on the mechanistic rationale and practical execution of key transformations.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 1150271-23-0 | [7][8] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [7] |

| Molecular Weight | 247.09 g/mol | [7] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 48-52 °C |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unleashed through palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][9] The C(sp²)-Br bond at the 4-position of the pyrazole is ideally suited for oxidative addition to a Pd(0) center, initiating the catalytic cycle for several key reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, particularly for constructing biaryl and heteroaryl-aryl motifs.[10][11][12] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[11]

Mechanistic Rationale: The reaction is catalyzed by a palladium complex. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-methoxyphenyl)-1H-pyrazole-1-carboxylate

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Boc-4-arylpyrazole.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13] This reaction is indispensable for synthesizing conjugated systems and introducing rigid alkyne linkers into molecules, which is a common strategy in materials science and for probing binding pockets in drug candidates.[14]

Mechanistic Rationale: The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. A base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), is required to deprotonate the terminal alkyne.

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylethynyl)-1H-pyrazole-1-carboxylate

-

Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq) and the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-